(4-Methoxypyridin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxypyridin-3-yl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O3S This compound is characterized by a methanesulfonamide group attached to a 4-methoxypyridine ring
Preparation Methods
The synthesis of (4-Methoxypyridin-3-yl)methanesulfonamide typically involves the reaction of 4-methoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
(4-Methoxypyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-Methoxypyridin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4-Methoxypyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
(4-Methoxypyridin-3-yl)methanesulfonamide can be compared with similar compounds such as:
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide: This compound has a bromine atom at the 5-position, which may alter its reactivity and biological activity.
N-(4-Bromo-2-chlorophenyl)-N-(pyridin-3-yl)methanesulfonamide: The presence of bromine and chlorine atoms introduces additional sites for chemical modification.
Properties
Molecular Formula |
C7H10N2O3S |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
(4-methoxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-12-7-2-3-9-4-6(7)5-13(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11) |
InChI Key |
UZSNJECKAJFEJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.